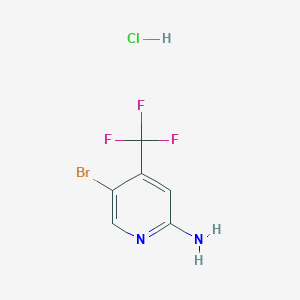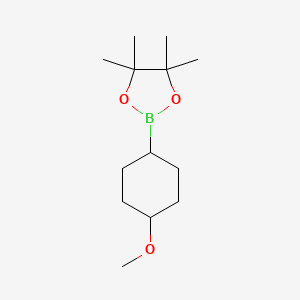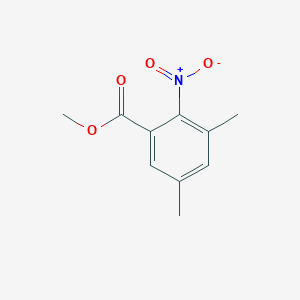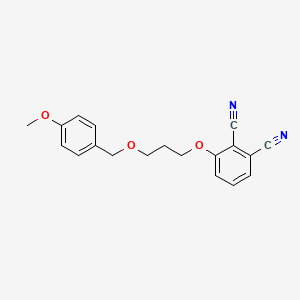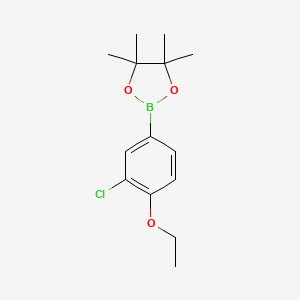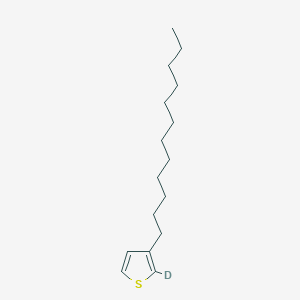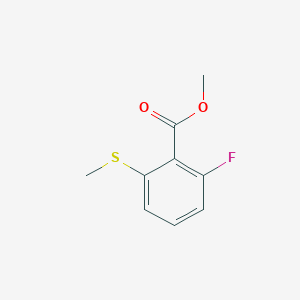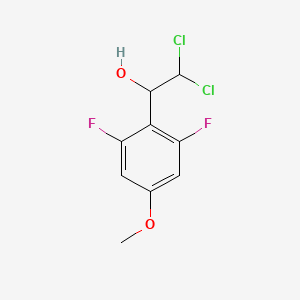
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethanol moiety.
Métodos De Preparación
The synthesis of 2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by a chlorination step to introduce the dichloro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation. For example, its local anesthetic action is thought to be due to reduced sodium channel blockade .
Comparación Con Compuestos Similares
Similar compounds to 2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol include:
2,2-Dichloro-1-(2,6-difluoro-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
2,3-Difluoro-4-methoxyphenol: Lacks the dichloro and ethanol moieties but shares the difluoro and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8Cl2F2O2 |
|---|---|
Peso molecular |
257.06 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-15-4-2-5(12)7(6(13)3-4)8(14)9(10)11/h2-3,8-9,14H,1H3 |
Clave InChI |
UUIQEXRFTSKUAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)C(C(Cl)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


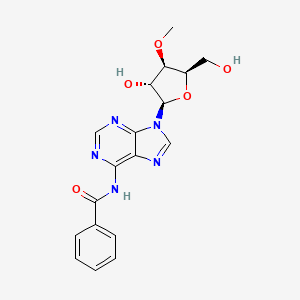
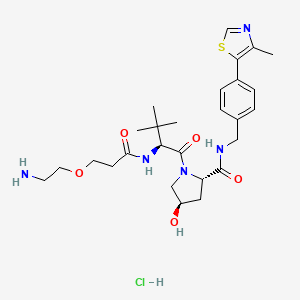
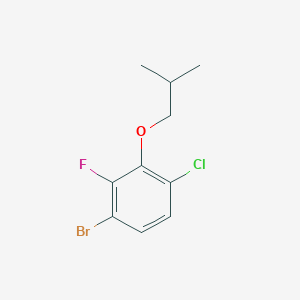
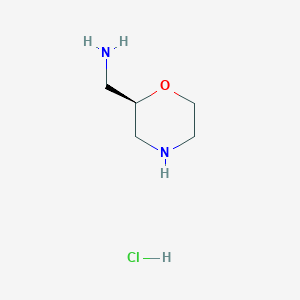
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
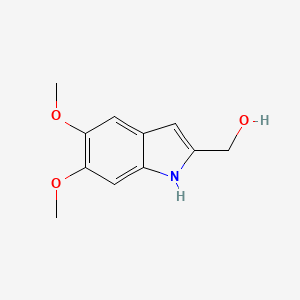
![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
